![molecular formula C9H8Cl2N2OS B2981649 4-Chloro-1-benzothiophene-2-carbohydrazide;hydrochloride CAS No. 2172451-18-0](/img/structure/B2981649.png)
4-Chloro-1-benzothiophene-2-carbohydrazide;hydrochloride
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Overview
Description
4-Chloro-1-benzothiophene-2-carbohydrazide;hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2OS. It has a molecular weight of 263.14. The IUPAC name for this compound is 4-chloro-1H-1lambda3-benzo[b]thiophene-2-carbohydrazide .
Molecular Structure Analysis
The InChI code for 4-Chloro-1-benzothiophene-2-carbohydrazide;hydrochloride is 1S/C9H8ClN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4,14H,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.69 . The storage temperature for this compound is between 28°C .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding .
Synthesis of Benzothiophenes
Benzothiophenes are a class of organosulfur compounds with applications in pharmaceutical sciences and materials chemistry. The compound can be used in the one-step synthesis of benzothiophenes through aryne reactions with alkynyl sulfides, which is a method for preparing a wide range of organosulfur compounds .
Pharmaceutical Applications
In pharmaceuticals, benzothiophene derivatives have been used in the development of drugs like sertaconazole and raloxifene. The compound’s role in synthesizing these derivatives makes it valuable for creating medications with anti-inflammatory, estrogenic, and antifungal properties .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry to form complexes with various metals. These complexes can be studied for their structural properties and potential applications in catalysis, material science, and as models for biological systems .
Material Science
In material science, benzothiophene derivatives are used in the development of organic semiconductors, dyes, and pigments. The compound’s ability to form different derivatives makes it a versatile precursor for materials with specific electronic properties .
Antimicrobial Activity
Derivatives of this compound have been studied for their antimicrobial activity. It’s used in the synthesis of compounds that are tested against a variety of bacterial and fungal strains to develop new antimicrobial agents .
Analytical Chemistry
As a reagent, it can be used in analytical chemistry for the detection and quantification of other substances, especially in the development of novel detection methods that require specific reactivity .
Chemical Education
Lastly, it’s used in chemical education for demonstrating various chemical reactions and synthesis techniques. Its reactivity and the visual changes it undergoes during reactions make it an excellent teaching tool .
Safety and Hazards
For safety information and potential hazards associated with 4-Chloro-1-benzothiophene-2-carbohydrazide;hydrochloride, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as potential health hazards.
properties
IUPAC Name |
4-chloro-1-benzothiophene-2-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS.ClH/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11;/h1-4H,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGXSEWRIDGRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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